molecular formula C4H9NO3 B12419415 L-Threonine-15N,d5

L-Threonine-15N,d5

Cat. No.: B12419415
M. Wt: 125.14 g/mol
InChI Key: AYFVYJQAPQTCCC-QOCGKAENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonine-15N,d5 is a labeled form of the amino acid L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15 and five hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research due to its stable isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine-15N,d5 can be synthesized through microbial fermentation, where microorganisms are cultured in a medium containing nitrogen-15 and deuterium-labeled substrates. The microorganisms incorporate these isotopes into the L-Threonine during their metabolic processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are optimized to produce high yields of L-Threonine with the desired isotopic labels. The fermentation broth is then processed to isolate and purify the labeled L-Threonine .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-15N,d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Threonine-15N,d5: Applications in Scientific Research

L-Threonine (D₅, 97%; ¹⁵N, 98%) is an essential amino acid involved in protein synthesis and various metabolic functions such as glycine synthesis, protein phosphorylation, and O-linked glycosylation . It is an isotope-labeled counterpart of Threonine . Its unique isotopic properties make it valuable in several research applications, particularly in Nuclear Magnetic Resonance (NMR)-based studies, proteomics, metabolomics, and metabolism research .

Biomolecular NMR Studies
this compound can be used to study the structure, dynamics, and binding of biological macromolecules . Isotopically labeled amino acids, including this compound, are incorporated into proteins, which can then be analyzed using NMR spectroscopy . The isotopes ¹⁵N and deuterium (D) enhance the resolution and sensitivity of NMR spectra, providing detailed insights into protein structure and dynamics .

Metabolism and Metabolomics
this compound serves as a tracer in metabolic studies, allowing researchers to track its incorporation into various metabolic pathways . For example, it plays a role in glycine synthesis . By monitoring the distribution of ¹⁵N and deuterium, scientists can elucidate metabolic fluxes and understand how threonine is metabolized under different conditions .

Proteomics
In quantitative proteomics, this compound can be used as an internal standard . Proteins labeled with stable isotopes like ¹⁵N can be mixed with unlabeled samples to quantify protein abundance accurately . This approach helps in identifying differentially expressed proteins in various biological samples .

Case Studies and Research Findings

  • NMR Studies of Large Protein Complexes:
    • A biosynthetic strategy was used to produce L-[α-2H; β-2H;γ-13C]-Thr, which was then added during protein expression .
    • All 15 expected correlations from Thr methyl groups of the labeled β-subunit of the enzyme were present in 13C, 1H NMR correlation maps . Only a modest fraction of the expected peaks could be observed when commercially available, uniformly 13C and fully protonated Thr was used as a precursor .
    • Assignments of the majority of the Thr resonances could be made from NOESY data sets correlating previously assigned Ile, Leu, Val methyls with Thr methyl groups .
    • This cost-effective strategy for the biosynthesis of U-[ 2H],Thr-γ2 [ 13CH 3] makes it possible to generate highly deuterated samples of very high molecular weight protein complexes with Thr probes of structure and dynamics .

Safety Information

Mechanism of Action

L-Threonine-15N,d5 exerts its effects through its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the compound’s metabolic pathways and interactions within biological systems. The nitrogen-15 and deuterium labels provide unique signals in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics .

Comparison with Similar Compounds

L-Threonine-15N,d5 is unique due to its dual isotopic labeling with nitrogen-15 and deuterium. Similar compounds include:

These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed information in studies involving NMR spectroscopy and metabolic tracing .

Properties

Molecular Formula

C4H9NO3

Molecular Weight

125.14 g/mol

IUPAC Name

(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D,5+1

InChI Key

AYFVYJQAPQTCCC-QOCGKAENSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)[15NH2]

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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